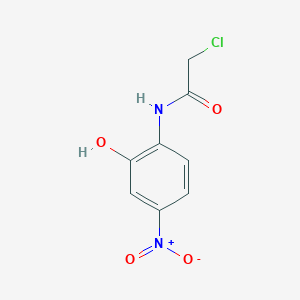

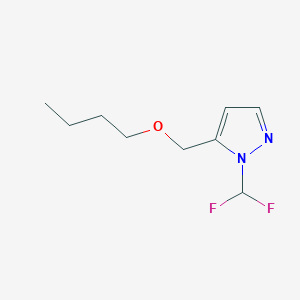

2-(2-(4-ethoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(2-(4-ethoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide" is a derivative of thiophene carboxamide, which is a class of compounds known for their potential biological activities. The ethoxyphenyl group suggests lipophilic character, which could influence the compound's interaction with biological membranes and proteins.

Synthesis Analysis

The synthesis of related thiophene carboxamide derivatives has been reported in the literature. For instance, a one-pot reaction involving 2-cyano-N-(4-ethoxyphenyl)acetamide with substituted isothiocyanates and methyl iodide in the presence of potassium hydroxide as a basic catalyst has been used to synthesize (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using techniques such as single crystal X-ray diffraction, IR, 1H-NMR, 13C-NMR, mass spectroscopy, and elemental analyses . These methods provide detailed information about the stereochemistry and the confirmation of the synthesized compounds, which is crucial for understanding the compound's potential interactions and activities.

Chemical Reactions Analysis

While the specific chemical reactions of "this compound" are not provided, the literature includes studies on similar compounds. For example, substituted 2-phenylthiazole-4-carboxamide derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines . The structure-activity relationship (SAR) of these compounds has been explored, indicating that specific substitutions can significantly affect biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene carboxamide derivatives can be inferred from related studies. For instance, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has been analyzed, revealing details about the conformation and hydrogen bonding patterns that could influence the compound's solubility and stability . Additionally, the thermal stability of a novel pyrazole derivative with a thiophene ring has been reported, which was found to be stable up to 190°C . These properties are important for the practical application and handling of the compound.

Applications De Recherche Scientifique

Synthesis and Applications in Drug Design

- Research on novel compounds derived from similar structures, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, highlighted their potential as anti-inflammatory and analgesic agents. These compounds, showcasing structural similarities with "2-(2-(4-ethoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide," indicate a promising area for drug design and development, particularly in targeting cyclooxygenase inhibitors and analgesic activities (Abu‐Hashem et al., 2020).

Anticancer Activity

- Thiophene derivatives have been synthesized and evaluated for their anticancer activities. The study showcases the potential of thiophene-based compounds in inhibiting cancer cell growth, suggesting that "this compound" could be explored for similar applications (Atta & Abdel‐Latif, 2021).

CNS Depressant Activity

- The synthesis and characterization of Schiff bases of 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide have been conducted, demonstrating CNS depressant activity. This suggests a potential research avenue for "this compound" in neuroscience and pharmacology (Bhattacharjee, Saravanan, & Mohan, 2011).

Antiparasitic and Antimicrobial Applications

- Studies on analogs with structural similarities have shown significant antiparasitic and antimicrobial activities. This opens up potential research avenues for the specified compound in addressing parasitic infections and microbial resistance (Rogers et al., 1964).

Mécanisme D'action

Target of Action

A similar compound, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside (sala-4g), has been shown to enhance o-glcnacylation on mitochondrial proteins . This suggests that the compound may interact with proteins involved in the O-GlcNAc pathway, which is known to play a crucial role in cellular function and survival .

Mode of Action

Based on the similarity to sala-4g, it can be hypothesized that it may enhance o-glcnacylation on mitochondrial proteins, contributing to the mitochondrial network, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions .

Biochemical Pathways

The compound may affect the O-GlcNAc pathway, which is a nutrient-driven post-translational modification known as a metabolic sensor that links metabolism to cellular function . The enhancement of O-GlcNAcylation on mitochondrial proteins could lead to improved mitochondrial homeostasis and bioenergy, and inhibition of the mitochondrial apoptosis pathway .

Result of Action

The compound’s action may result in stronger neuroprotection under oxygen glucose deprivation and reoxygenation stress, including the improvement of mitochondrial homeostasis and bioenergy, and inhibition of the mitochondrial apoptosis pathway . This suggests that the compound could potentially be beneficial in conditions such as ischemia.

Propriétés

IUPAC Name |

2-[[2-(4-ethoxyphenyl)acetyl]amino]-N-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-3-21-12-6-4-11(5-7-12)10-14(19)18-16-13(8-9-22-16)15(20)17-2/h4-9H,3,10H2,1-2H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTXDRNFPAGGFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2508340.png)

![3-Ethyl-5-[3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2508342.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2508351.png)

![N-{(E)-[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}-3,4-dichloroaniline](/img/structure/B2508353.png)

![N-isopropyl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2508354.png)

![(E)-methyl 2-((4-(tert-butyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2508355.png)

![1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine](/img/structure/B2508356.png)